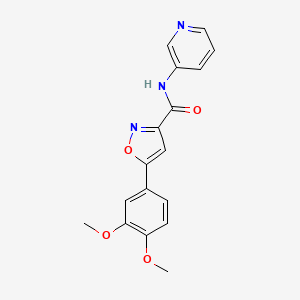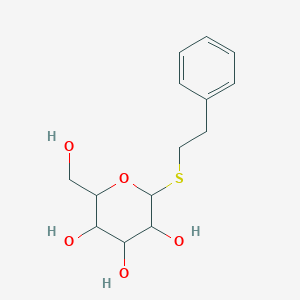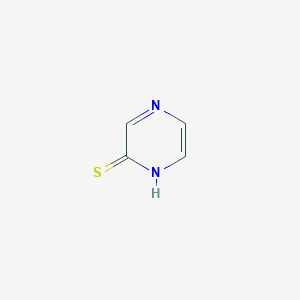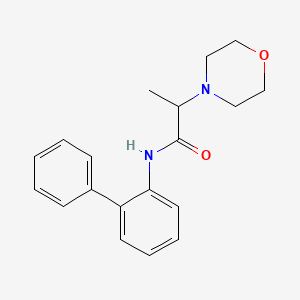
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.
Scientific Research Applications
Anticonvulsant Activity
- Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, related to 2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide, showed promising anticonvulsant properties in preclinical seizure models (Kamiński et al., 2015).
Antimicrobial and Hemolytic Activity
- A series of related compounds exhibited antimicrobial and hemolytic activities, suggesting potential use in treating infections (Gul et al., 2017).
Malaria Treatment
- Compounds based on an aminoacetamide scaffold, similar to this compound, showed low-nanomolar activity against malaria parasites (Norcross et al., 2019).
Neurokinin-1 Receptor Antagonism
- Related compounds demonstrated potential as neurokinin-1 receptor antagonists, relevant in treatments for depression and emesis (Harrison et al., 2001).
Topical Drug Delivery
- Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid were studied for their potential in enhancing topical drug delivery (Rautio et al., 2000).
Opioid Receptor Antagonism
- N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, structurally related to the compound , were identified as potent and selective κ opioid receptor antagonists (Carroll et al., 2006).
CB2 Cannabinoid Receptor Agonism
- Novel pyridine derivatives, including morpholinomethyl aniline carboxamide structures, were identified as potent and selective CB2 cannabinoid receptor agonists (Chu et al., 2009).
Antimicrobial Modulation
- The morpholine group, part of the chemical structure , was studied for its role in modulating antimicrobial activity against multi-resistant strains (Oliveira et al., 2015).
Photochemistry and Photophysics
- The photochemical properties of morpholino methylthio phenyl ketones, structurally related, were investigated, offering insights into their potential applications in photochemistry (Morlet‐Savary et al., 2008).
HIV-1 Protease Inhibition
- L-689,502, containing a morpholine group, was studied as a potent inhibitor of HIV-1 protease, with its metabolism producing even more potent inhibitors (Balani et al., 1995).
Pharmacological Evaluation of Schiff Bases
- Schiff bases of 4-(2-aminophenyl)-morpholines were synthesized and evaluated for various pharmacological activities, including analgesic and anti-inflammatory effects (Panneerselvam et al., 2009).
Phosphatidylinositol 3-OH Kinase Inhibition
- The inhibitor LY294002, structurally similar, was tested on Caenorhabditis elegans, demonstrating significant effects on development, thermotolerance, and longevity (Babar et al., 1999).
properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-15(21-11-13-23-14-12-21)19(22)20-18-10-6-5-9-17(18)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
InChI Key |
NLNQBSOZEVFYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



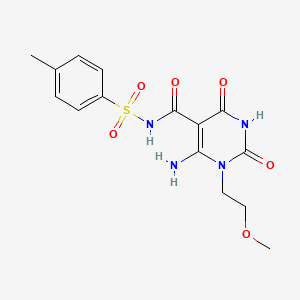
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)
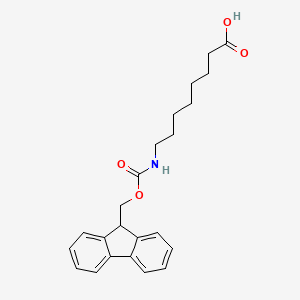
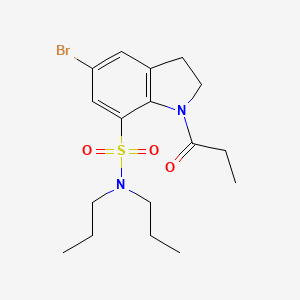
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)

![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)

